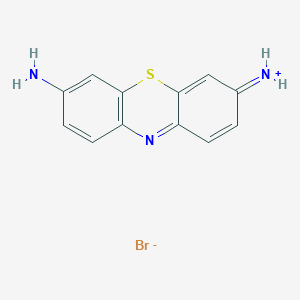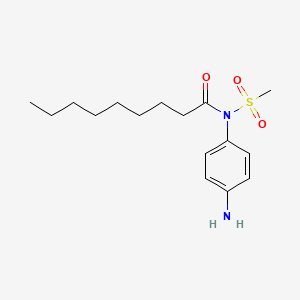![molecular formula C11H17NO B14604188 3-[Ethyl(propyl)amino]phenol CAS No. 59443-99-1](/img/structure/B14604188.png)
3-[Ethyl(propyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(propyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes an ethyl(propyl)amino group attached to the phenol ring. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(propyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 3-nitrophenol, is reacted with ethyl(propyl)amine under specific conditions to replace the nitro group with the ethyl(propyl)amino group. The reaction typically requires a solvent like ethanol and a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete substitution.
Another method involves the Friedel-Crafts alkylation reaction, where phenol is alkylated with ethyl(propyl)amine in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of automated systems ensures consistent quality and high efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl(propyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve specific substitutions on the aromatic ring.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
3-[Ethyl(propyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(propyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenol: Similar structure but lacks the ethyl(propyl) group, leading to different chemical properties and reactivity.
4-Ethylaminophenol: Similar but with the ethyl group attached to a different position on the phenol ring.
3-(Diethylamino)phenol: Contains a diethylamino group instead of the ethyl(propyl)amino group.
Uniqueness
3-[Ethyl(propyl)amino]phenol is unique due to the presence of the ethyl(propyl)amino group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
59443-99-1 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-[ethyl(propyl)amino]phenol |
InChI |
InChI=1S/C11H17NO/c1-3-8-12(4-2)10-6-5-7-11(13)9-10/h5-7,9,13H,3-4,8H2,1-2H3 |
Clave InChI |
KTISFKAJXVJAEF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
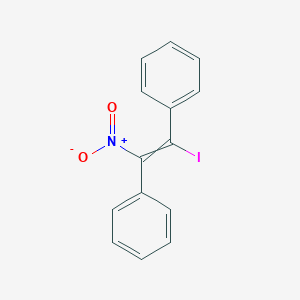
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
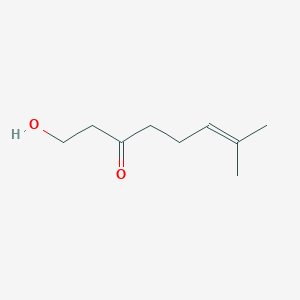

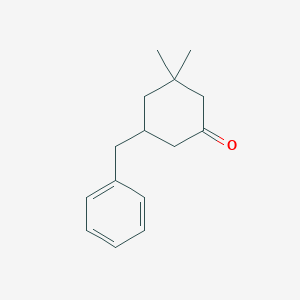
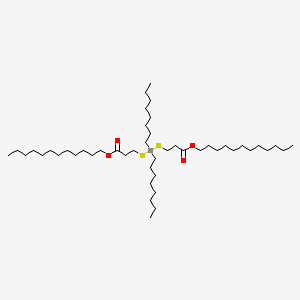
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
